molecular formula C5H4FNS B8066218 2-Fluoropyridine-3-thiol

2-Fluoropyridine-3-thiol

Cat. No.: B8066218
M. Wt: 129.16 g/mol
InChI Key: SUPWISFXXQYWQO-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-thiol is a heterocyclic compound that features a fluorine atom and a thiol group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfur atoms in the molecule imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-thiol typically involves the introduction of a fluorine atom and a thiol group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a precursor pyridine compound is treated with a fluorinating agent and a thiolating agent under controlled conditions. For example, 3-bromo-2-nitropyridine can react with a fluoride source in the presence of a thiolating agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of efficient fluorinating and thiolating agents, along with optimized reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-3-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) and thiolating agents like thiourea are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Aminopyridines.

Scientific Research Applications

2-Fluoropyridine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-thiol involves its interaction with molecular targets through its fluorine and thiol groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain contexts.

    3-Fluoropyridine: Fluorine atom is positioned differently, affecting its reactivity and applications.

    2-Mercaptopyridine: Contains a thiol group but lacks the fluorine atom, resulting in different chemical properties.

Uniqueness

2-Fluoropyridine-3-thiol is unique due to the simultaneous presence of both fluorine and thiol groups, which imparts distinct reactivity and stability. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.

Properties

IUPAC Name

2-fluoropyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPWISFXXQYWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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